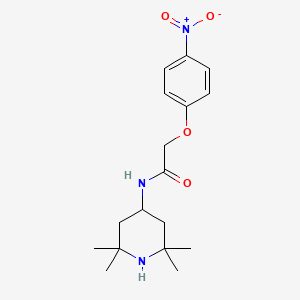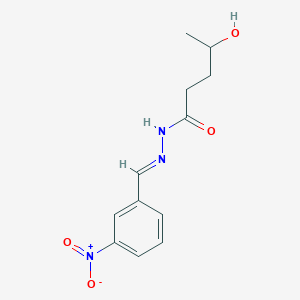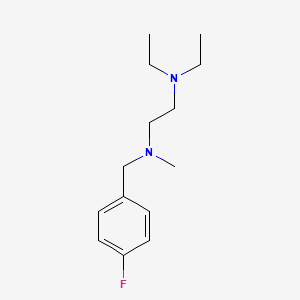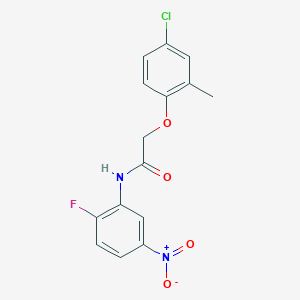
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists, which have been studied for their ability to modulate glutamate neurotransmission in the brain.
Mecanismo De Acción
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate glutamate neurotransmission and reduce excitotoxicity, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing glutamate release, decreasing oxidative stress, and increasing cerebral blood flow. These effects contribute to its neuroprotective properties and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to modulate glutamate neurotransmission and its neuroprotective properties. However, its limitations include its potential for off-target effects and its lack of specificity for the NMDA receptor.
Direcciones Futuras
There are several future directions for research on N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, including further studies on its potential therapeutic applications in neurological and psychiatric disorders, as well as its mechanism of action and potential off-target effects. Additionally, research on the development of more specific NMDA receptor antagonists may provide insights into the potential therapeutic applications of this compound and other NMDA receptor modulators.
Métodos De Síntesis
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-methylglycine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have neuroprotective effects and to modulate glutamate neurotransmission, which has been implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-8-10-14(22-2)11-9-13)23(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGJMAIZSSFEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)
![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)

